N,N'-(Ethane-1,2-diyl)bis(N-methylhexa-2,4-dienamide)
Description
N,N’-(Ethane-1,2-diyl)bis(N-methylhexa-2,4-dienamide) is a synthetic organic compound characterized by its unique structure, which includes two N-methylhexa-2,4-dienamide groups connected by an ethane-1,2-diyl linker
Properties
CAS No. |
61797-26-0 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
N-[2-[hexa-2,4-dienoyl(methyl)amino]ethyl]-N-methylhexa-2,4-dienamide |
InChI |
InChI=1S/C16H24N2O2/c1-5-7-9-11-15(19)17(3)13-14-18(4)16(20)12-10-8-6-2/h5-12H,13-14H2,1-4H3 |
InChI Key |
URJNIPYLKITOSW-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(=O)N(C)CCN(C)C(=O)C=CC=CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-methylhexa-2,4-dienamide) typically involves the reaction of ethane-1,2-diamine with N-methylhexa-2,4-dienoic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
N,N’-(Ethane-1,2-diyl)bis(N-methylhexa-2,4-dienamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis(N-methylhexa-2,4-dienamide) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-methylhexa-2,4-dienamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(N-methylhexa-2,4-dienamide) can be compared with other similar compounds, such as:
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): This compound has a similar ethane-1,2-diyl linker but different functional groups, leading to distinct chemical and biological properties.
N,N’-(Ethane-1,2-diyl)bis(benzamides): These compounds have benzamide groups instead of N-methylhexa-2,4-dienamide groups, resulting in different reactivity and applications.
The uniqueness of N,N’-(Ethane-1,2-diyl)bis(N-methylhexa-2,4-dienamide) lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
